molecular formula C28H18N2O4 B1604795 Vat Red 42 CAS No. 2987-68-0

Vat Red 42

Cat. No.: B1604795
CAS No.: 2987-68-0
M. Wt: 446.5 g/mol
InChI Key: SMYVNUCSIRQQNT-UHFFFAOYSA-N
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Description

Solubility

This compound exhibits limited solubility in polar solvents but dissolves readily in 1,2,3,4-tetrahydronaphthalene and xylene . Its water solubility is negligible (<312.7 ng/L at 20°C), making it suitable for hydrophobic fiber dyeing.

Thermal Stability

The compound demonstrates high thermal stability, with a melting point of 286.5°C and a boiling point of 549.5°C at standard atmospheric pressure. Degradation occurs above 300°C, accompanied by anthraquinone ring fragmentation.

Density and Refractive Index

The density of this compound is 1.409 g/cm³ , and its refractive index is 1.74 . These properties align with its crystalline powder morphology, which enhances light-scattering efficiency in pigmented applications.

Spectroscopic and Chromatographic Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals characteristic peaks at:

  • 1660–1680 cm⁻¹ : C=O stretching of anthraquinone and amide groups.
  • 1540–1560 cm⁻¹ : N–H bending of benzamide substituents.
  • 1300–1320 cm⁻¹ : C–N stretching vibrations.

Raman Spectroscopy

Raman spectra show strong bands at 1600 cm⁻¹ (aromatic C=C stretching) and 1350 cm⁻¹ (C–N symmetric stretching). The absence of peaks near 1700 cm⁻¹ distinguishes this compound from ester-containing dyes.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC analysis using silica gel plates and chloroform-methanol (9:1) mobile phase yields an Rf value of 0.62 . Derivatization with vanillin-sulfuric acid produces magenta spots under visible light, confirming anthraquinone presence.

Mass Spectrometry (MS)

Electron ionization MS fragments the molecule at m/z 446 (molecular ion), m/z 105 (benzoyl fragment), and m/z 76 (anthraquinone core). The fragmentation pattern aligns with its bifunctional amide structure.

Crystallographic and Morphological Properties

Crystallography

No single-crystal X-ray data are available for this compound. Powder diffraction studies suggest a monoclinic lattice with broad peaks at 2θ = 15.3° and 27.8°, indicative of semi-crystalline morphology.

Morphology

The compound exists as a dark red microcrystalline powder with particle sizes ranging from 1–10 μm. Its low hygroscopicity (<0.1% moisture absorption at 25°C) ensures stability during storage.

Optical Properties

The index of refraction (1.74) and high molar absorptivity (ε = 12,500 L·mol⁻¹·cm⁻¹ at 510 nm) make it effective for light-fast dyeing.

Properties

CAS No.

2987-68-0

Molecular Formula

C28H18N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-benzamido-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C28H18N2O4/c31-25-19-13-7-8-14-20(19)26(32)24-22(30-28(34)18-11-5-2-6-12-18)16-15-21(23(24)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34)

InChI Key

SMYVNUCSIRQQNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Other CAS No.

2987-68-0

Origin of Product

United States

Preparation Methods

Two-Phase Printing Process

This is the predominant method for applying this compound, especially for home textiles and upholstery requiring high fastness.

Process Flow:

Step Description
1. Print Application of dye paste without reducing agents.
2. Dry Drying the printed fabric.
3. Pad Application of reducing agent and alkali.
4. Steam Flash aging with superheated steam (125-130°C).
5. Spray & Rinse Washing to reduce alkalinity and start oxidation.
6. Oxidize Conversion of dye back to insoluble pigment.
7. Soap Final washing to develop shade.
8. Dry Final drying and finishing.

Print Paste Composition (Two-Phase):

Chemical Component Amount (g/kg) Role
Vat Dye (this compound) 1-80 Colorant
Stock Thickener (Starch ether, Guar, Sodium alginate) 550-750 Controls viscosity and print quality
Auxiliaries Variable Improve printing properties
Water Bulk to 1000 Solvent

Stock Thickener Formula:

Component Amount (g/kg) Purpose
Water 825-905 Solvent
Starch ether 55 Surface coverage and color value
Guar or Guar ether 40 Print flow and uniformity
Sodium alginate 0-80 Print outline and edge sharpness

Fixation Solution Composition:

Chemical Amount Purpose
Water 600 ml/L Solvent
Sodium hydrosulfite 100 g/L Reducing agent
Sodium hydroxide (50%) 70 ml/L Alkali for reduction
Sodium carbonate 50-100 g/L Outline improvement
Auxiliaries Variable Enhance fixation and quality

The two-phase process allows for stable printing and storage of printed fabric before fixation, with fixation achieved through padding with reducing agents, steam aging, oxidation, and washing.

One-Phase Printing Process (Discharge Printing)

Used mainly for discharge printing, where the dye is applied simultaneously with the reducing agent in a single step. This method is less common for this compound except in specialized fashion applications.

Research Findings and Practical Considerations

  • Redox Potential: this compound, being an anthraquinone derivative, has a high redox potential, requiring strong reducing agents like sodium hydrosulfite for effective reduction and fixation.
  • Color Fastness: The two-phase printing process enhances fastness properties by ensuring complete reduction and oxidation cycles.
  • Viscosity Control: Maintaining print paste viscosity between 5000 and 8000 cP is critical for uniform printing.
  • Fixation Time and Temperature: Steam aging at 125-130°C for 20-60 seconds is optimal for dye fixation.
  • Chemical Balances: Proper balance of alkali and reducing agent concentrations is essential to avoid poor color yield or print smearing.

Summary Table: this compound Preparation Overview

Aspect Details
Chemical Synthesis Condensation of 1,4-Diaminoanthraquinone + Benzoyl chloride or 1,4-Dichloroanthraquinone + Benzamide
Fabric Preparation Scouring, bleaching, causticizing/mercerizing for cotton
Printing Method Two-phase printing dominant; one-phase for discharge printing
Print Paste Composition This compound (1-80 g/kg), starch/guar thickener, auxiliaries
Fixation Conditions Sodium hydrosulfite (50-70 g/L), NaOH, steam at 125-130°C
Fastness & Quality High fastness due to complete redox cycling and controlled fixation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Chemistry: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its anthraquinone core. It can be used to study cellular processes and interactions.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide involves its interaction with specific molecular targets. The anthraquinone core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Vat Red 42 vs. Acid Red 42 (C.I. Acid Red 42)

Property This compound Acid Red 42 (C.I. 17070)
Chemical Class Anthraquinone Monoazo
Molecular Formula C₂₈H₁₈N₂O₄ C₂₂H₁₆N₃NaO₆S₂
Molecular Weight 446.45 g/mol 505.5 g/mol
CAS Number 2987-68-0 6245-60-9
Solubility Organic solvents (e.g., xylene) Water, ethanol
Fastness (Light) 7 (excellent) Moderate (tested per ISO/AATCC)*
Primary Applications Cotton, paper Textiles, leather, inks
Key Manufacturers Bayer (Algol Red 5G) Hangzhou Xiasha Hengsheng

Key Differences

Chemical Stability: this compound’s anthraquinone backbone confers superior light fastness compared to Acid Red 42’s azo structure, which is prone to photodegradation . Acid Red 42 forms stable sulfonate groups in aqueous solutions, enabling direct dyeing of protein fibers, whereas this compound requires alkaline reduction for application .

Environmental Impact :

  • Vat dyes like this compound often generate less wastewater pollution due to high fixation rates on cellulose fibers. Acid dyes, however, may require mordants, increasing heavy metal discharge .

Synthesis Complexity :

  • This compound involves multi-step condensation reactions, while Acid Red 42 is synthesized via a simpler diazo-coupling process .

Research Findings and Limitations

  • This compound’s Limitations: High production costs due to complex synthesis. Limited solubility in water restricts its use in modern dyeing techniques .
  • Acid Red 42’s Advantages :
    • Cost-effective and versatile for polyamide fibers.
    • Rapid dyeing cycles due to water solubility .

Q & A

Q. How can researchers validate the role of this compound in catalytic cycles for sustainable chemistry applications?

  • Methodological Answer : Design kinetic studies (e.g., turnover frequency calculations) under inert atmospheres to track catalytic activity. Use operando spectroscopy (Raman, XAFS) to monitor intermediate species. Compare performance with benchmark catalysts and calculate green chemistry metrics (E-factor, atom economy) .

Data Management & Ethical Considerations

Q. What frameworks ensure ethical sourcing and documentation of this compound research data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs in repositories like Zenodo or Figshare. Document synthesis protocols using electronic lab notebooks (ELNs) with version control. Secure informed consent for toxicity studies involving human cell lines .

Q. How should researchers address conflicting spectral data in public databases for this compound?

  • Methodological Answer : Cross-reference entries in ChemSpider, PubChem, and Reaxys. Annotate discrepancies (e.g., solvent-dependent NMR shifts) in metadata. Collaborate with database curators to flag outdated entries and submit corrected datasets with peer-reviewed validation .

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